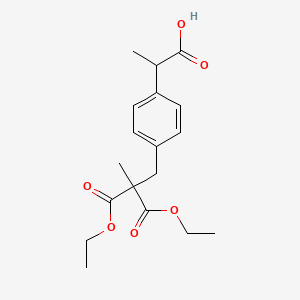
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol. This compound is an intermediate in the synthesis of Ibuprofen Carboxylic Acid, which is the major metabolite of Ibuprofen.
準備方法
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves several steps. One common synthetic route includes the reaction of 4-bromophenylpropanoic acid with diethyl malonate in the presence of a base, followed by esterification and subsequent decarboxylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Ibuprofen Carboxylic Acid.
Biology: The compound’s potential to protect lenticular enzymes makes it a candidate for research in preventing cataracts.
Medicine: As an intermediate in drug synthesis, it plays a role in the development of anti-inflammatory drugs.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Ibuprofen Carboxylic Acid, it may exert its effects by modulating the activity of enzymes involved in inflammation and pain pathways. The compound’s ability to protect lenticular enzymes suggests it may interact with proteins involved in maintaining lens transparency.
類似化合物との比較
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds are related in their synthesis pathways, with this compound being an intermediate.
2-(4-(3-Ethoxy-2-(ethoxycarbonyl)-2-methyl-3-oxopropyl)phenyl)propanoic Acid: This compound shares a similar structure and synthetic route.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different functional group but shares similar reactivity and applications.
特性
分子式 |
C18H24O6 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H24O6/c1-5-23-16(21)18(4,17(22)24-6-2)11-13-7-9-14(10-8-13)12(3)15(19)20/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) |
InChIキー |
JNZAVLLKQZPWKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



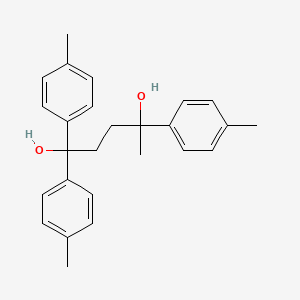

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
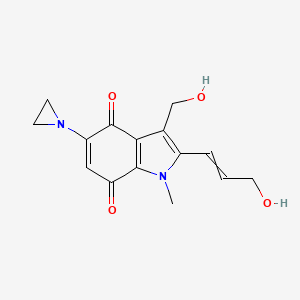
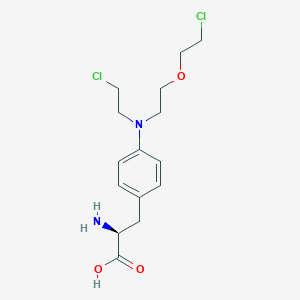
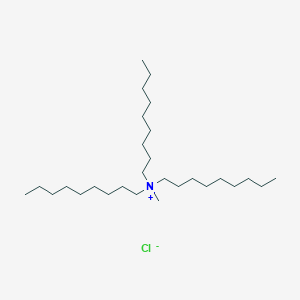

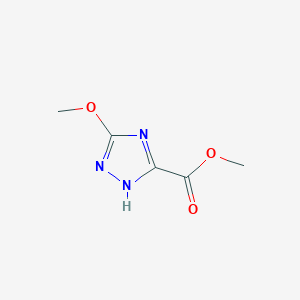
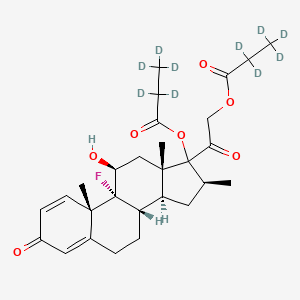
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

